2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, which are then reacted with 2-methoxybenzoyl chloride to form the intermediate product. This intermediate is subsequently cyclized with 2-aminophenol under specific conditions to yield the final benzoxazole compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazoles.
Scientific Research Applications
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar in structure but contains a fluorine atom.
N-substituted benzisoxazole derivatives: These compounds have similar pharmacological properties and are used in the treatment of various diseases.
Uniqueness
2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group and piperidinyl moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-8-4-2-6-15(17)20(23)22-12-10-14(11-13-22)19-21-16-7-3-5-9-18(16)25-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
ZFDDOXHQCSSVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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